

Spectroscopic Analysis of 2-Bromo-2methylpropane: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-2-methylpropane	
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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Bromo-2-methylpropane** (tert-butyl bromide). Detailed experimental protocols are presented, and key data are summarized for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-bromo-2-methylpropane**, both ¹H and ¹³C NMR spectra are relatively simple due to the high degree of symmetry in the molecule.

¹H NMR Spectrum

Due to the molecular symmetry of **2-bromo-2-methylpropane**, all nine protons are chemically equivalent. This results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum.

Chemical Shift (δ)	Integration	Multiplicity
~1.80 ppm	9Н	Singlet

¹³C NMR Spectrum



The ¹³C NMR spectrum of **2-bromo-2-methylpropane** displays two distinct signals, corresponding to the two different carbon environments in the molecule.[1] The three equivalent methyl carbons give rise to one signal, while the quaternary carbon atom bonded to the bromine atom produces a second signal.

Chemical Shift (δ)	Carbon Environment
~36.4 ppm	(CH₃)₃C-
~62.5 ppm	-C-Br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-bromo-2-methylpropane** shows characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2860-2975	C-H stretch	Strong
~1370-1480	C-H bend	Medium
~1255-1140	C-C-C skeletal vibrations	Medium
~840-790	C-C-C skeletal vibrations	Medium
~750-500	C-Br stretch	Strong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions that are unique to the molecule.[1]

Experimental Protocols NMR Spectroscopy (Liquid Sample)

Sample Preparation:



- Accurately weigh 5-25 mg of 2-bromo-2-methylpropane. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]
 The deuterated solvent is used to avoid interference from solvent protons in ¹H NMR and to provide a lock signal for the spectrometer.
- Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm
 NMR tube to remove any particulate matter.[3] The final sample depth in the tube should be around 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe to the desired nucleus (¹H or ¹³C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay). For ¹H NMR of this compound, a small number of scans is typically sufficient. For ¹³C NMR, more scans will be required due to the lower natural abundance of the ¹³C isotope.
 - Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.



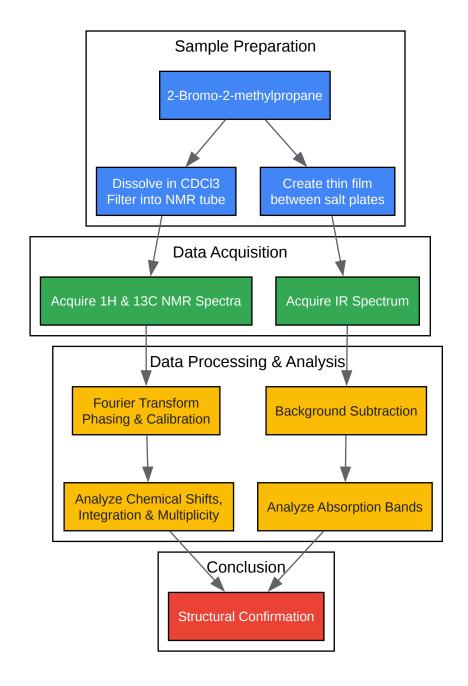
• Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared Spectroscopy (Neat Liquid Sample)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.
 - Place a single drop of 2-bromo-2-methylpropane onto the face of one salt plate.
 - Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[4][5]
- Instrument Setup and Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in 2-bromo-2-methylpropane.

Spectroscopic Analysis Workflow





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Caption: Workflow for the spectroscopic analysis of **2-bromo-2-methylpropane**.

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